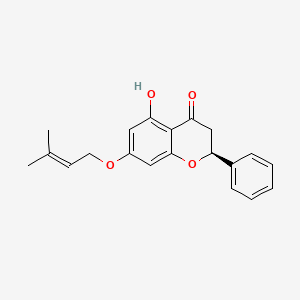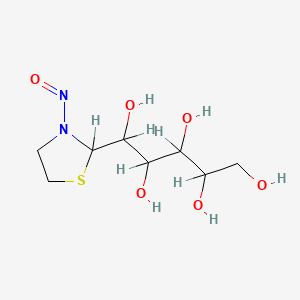
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine is an organic compound that features a thiazolidine ring substituted with a nitroso group and a pentahydroxypentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine typically involves the reaction of thiazolidine with nitrosating agents in the presence of a pentahydroxypentyl precursor. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The pentahydroxypentyl side chain may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazoline
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazole
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring, nitroso group, and pentahydroxypentyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
92134-96-8 |
|---|---|
Fórmula molecular |
C8H16N2O6S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
1-(3-nitroso-1,3-thiazolidin-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H16N2O6S/c11-3-4(12)5(13)6(14)7(15)8-10(9-16)1-2-17-8/h4-8,11-15H,1-3H2 |
Clave InChI |
OLIREEQLDRWVHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1N=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)

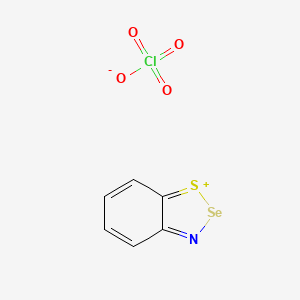
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)
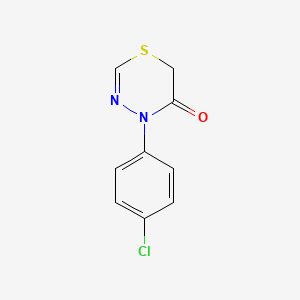
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
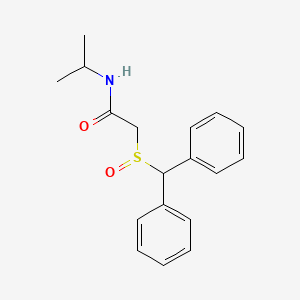
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
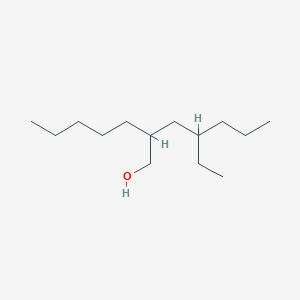
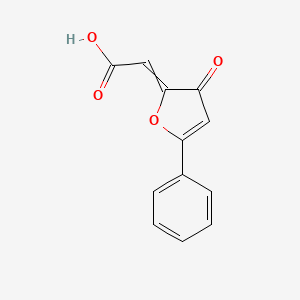
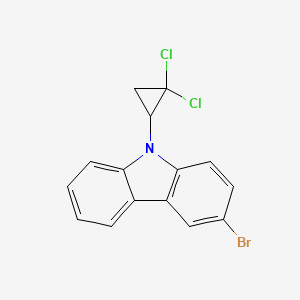
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
